molecular formula C21H16ClN3O3S B6520003 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide CAS No. 895464-14-9

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide

Número de catálogo: B6520003
Número CAS: 895464-14-9
Peso molecular: 425.9 g/mol
Clave InChI: UWIUEPSPAMXZHS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide is a heterocyclic acetamide derivative featuring a benzodiazole core linked to a phenyl ring at position 3 and a 4-chlorobenzenesulfonyl group at the acetamide moiety.

The benzodiazole (benzimidazole) moiety is known for its planar aromatic structure, which facilitates π-π stacking interactions in biological targets.

Propiedades

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c22-15-8-10-17(11-9-15)29(27,28)13-20(26)23-16-5-3-4-14(12-16)21-24-18-6-1-2-7-19(18)25-21/h1-12H,13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIUEPSPAMXZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified under the benzimidazole derivatives, which are known for their diverse biological activities. Its structure includes a benzimidazole moiety, a phenyl group, and a sulfonamide functional group. The presence of these components contributes to its unique pharmacological profile.

PropertyValue
IUPAC Name N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide
Molecular Formula C20H17ClN4O3S
Molecular Weight 426.89 g/mol
CAS Number 10173-57-6

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including colorectal cancer cells (SW480 and HCT116). The compound demonstrated significant cytotoxicity with IC50 values of 2 μM and 0.12 μM against these cell lines, respectively .

In vivo studies further supported these findings, where the compound inhibited tumor growth in xenograft models while reducing the expression of proliferation markers such as Ki67 . This suggests that the compound may interfere with cancer cell cycle progression and induce apoptosis.

The mechanism by which N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide exerts its effects appears to involve modulation of key signaling pathways. Research indicates that it may inhibit Wnt-dependent transcriptional activity, a pathway often dysregulated in cancer .

Additionally, the compound's structure allows it to bind effectively to target proteins involved in tumor growth and survival, suggesting a multi-target approach in its anticancer activity.

Other Biological Activities

Apart from its anticancer effects, this compound has been investigated for other biological activities:

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related benzimidazole derivatives. For instance:

  • Study on Anticancer Activity : A recent study reported that a similar benzimidazole derivative inhibited cancer cell proliferation significantly more than standard treatments like 5-FU . This indicates that modifications in chemical structure can lead to enhanced therapeutic effects.
  • Neuroprotective Studies : Research on benzothiazepine analogs demonstrated their ability to regulate intracellular calcium levels effectively, suggesting that similar modifications could enhance the neuroprotective profile of benzimidazole derivatives .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

The target compound shares structural motifs with several acetamide derivatives reported in recent literature. Key analogues include:

Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Benzimidazole-phenyl-acetamide 4-Chlorobenzenesulfonyl ~443.9 g/mol Sulfonyl group enhances stability; para-Cl optimizes hydrophobic interactions
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzimidazole-triazole-thiazole 4-Bromophenyl, triazole-thiazole linker ~612.5 g/mol Bromine increases steric bulk; triazole enhances hydrogen bonding
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole-acetamide 3,4,5-Trimethoxyphenyl, CF3 group ~454.4 g/mol Methoxy groups improve solubility; CF3 enhances electron-deficient character
2-(2-{[(4-Chlorophenyl)sulfanyl]methyl}-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide Benzimidazole-sulfanylmethyl 4-Chlorophenylsulfanyl, N-methyl-N-phenyl ~439.9 g/mol Sulfanyl group vs. sulfonyl; methyl-phenyl modifies steric and electronic effects
N-(1,3-Benzodioxol-5-yl)-2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide Benzodioxole-sulfonamide-acetamide Dual chloro substituents, sulfonamide linkage ~493.4 g/mol Sulfonamide instead of sulfonyl; benzodioxole introduces oxygen heteroatoms
Key Observations:
  • Electron-Withdrawing Groups: The 4-chlorobenzenesulfonyl group in the target compound distinguishes it from analogues with sulfanyl (e.g., ) or sulfonamide (e.g., ) linkages.
  • Heterocyclic Linkers : Compounds like 9c employ triazole-thiazole linkers, which may increase conformational flexibility compared to the rigid benzodiazole-phenyl backbone of the target compound.
  • Substituent Positioning : The para-chloro substituent in the target compound contrasts with meta/ortho positions in analogues (e.g., ), affecting steric interactions and electronic distribution.
Table 2: Comparative Physicochemical Data
Property Target Compound 9c N-(6-CF3-benzothiazole)-2-(3,4,5-OMe-phenyl)acetamide
Melting Point (°C) Not reported 215–217 182–184
Solubility Low (predicted) Moderate in DMSO High in DMSO
LogP (Calculated) ~3.8 ~4.2 ~2.9
Hydrogen Bond Acceptors 6 9 7
Notes:
  • The target compound’s higher logP (~3.8) compared to the trimethoxyphenyl analogue (~2.9) reflects the hydrophobic influence of the 4-chlorobenzenesulfonyl group.
  • Solubility trends correlate with polar substituents (e.g., methoxy groups in improve aqueous solubility).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.